molecular formula C8H7BrN2O B8538943 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine

7-Bromo-2-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B8538943
M. Wt: 227.06 g/mol
InChI Key: ULKMOUFBYBCOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methoxypyrazolo[1,5-a]pyridine is a high-value chemical intermediate designed for research and development applications, strictly for Research Use Only (RUO) and not for human or veterinary diagnostic or therapeutic use. This compound belongs to the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatile role in drug discovery. Bromo- and methoxy-substituted derivatives like this one are particularly valuable as synthetic building blocks for constructing more complex molecules. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to introduce a wide array of aryl, heteroaryl, or amine groups . This enables the rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns. Pyrazolo[1,5-a]pyridine cores are frequently explored in the development of potent and selective kinase inhibitors . Research indicates that such fused bicyclic heterocycles can be engineered to interact with key amino acid residues in enzyme binding pockets, such as the hinge region of kinases . For instance, related compounds have been developed into highly selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a promising therapeutic target for inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD) . The methoxy group on the core structure can contribute to these interactions and influence the compound's physicochemical properties. Given its structural features, this compound is a critical intermediate for researchers working in oncology, immunology, and central nervous system (CNS) drug discovery programs, facilitating the development of next-generation targeted therapies .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-2-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-6-3-2-4-7(9)11(6)10-8/h2-5H,1H3

InChI Key

ULKMOUFBYBCOMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=C1)C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 1363383-09-8)

  • Structure : Carboxylic acid at position 2 vs. methoxy group in the target compound.
  • Properties : The carboxylic acid increases polarity, hydrogen-bonding capacity, and acidity (pKa ~4-5), enhancing solubility in aqueous media but reducing membrane permeability. In contrast, the methoxy group in 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine offers moderate lipophilicity (predicted logP ~2.5) and metabolic stability .
  • Applications : Carboxylic acid derivatives are often used as intermediates for amide coupling in drug design, whereas methoxy-substituted compounds are favored for CNS-targeting drugs due to improved blood-brain barrier penetration .

b. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9)

  • Structure : Bromine at position 3 and fluorine at position 6 vs. bromine at 7 and methoxy at 2.
  • Properties : Fluorine’s electronegativity increases metabolic stability and binding affinity to hydrophobic enzyme pockets. The bromine at position 3 may sterically hinder interactions compared to position 7, altering target selectivity .
  • Molecular Weight : 215.02 g/mol (lower than the target compound’s estimated 242.06 g/mol due to fewer substituents) .

Core Heterocycle Modifications

a. Pyrazolo[1,5-a]pyrimidines

  • Structure : Pyrimidine ring replaces pyridine, introducing an additional nitrogen.
  • Pyrazolo[1,5-a]pyridines, however, exhibit higher metabolic stability due to reduced susceptibility to oxidation .

b. Imidazo[1,5-a]pyridines

  • Structure : An imidazole ring fused to pyridine, creating a planar, electron-rich system.
  • Applications : Used in fluorescent probes (e.g., solvatochromic membrane sensors) and kinase inhibitors (e.g., EGFR inhibitors with IC50 values <1 μM). The imidazole nitrogen allows for coordination chemistry, unlike the pyrazolo[1,5-a]pyridine core .

Enzyme Inhibition Potency

Compound Target Enzyme IC50/ Ki Reference
7-Bromo-2-methoxy derivative* PDE4B (inferred) ~0.5–5 μM†
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (Compound 18) PDE4B 0.47 μM
Imidazo[1,5-a]pyridine derivatives EGFR 0.0034–0.035 μM

*Inferred based on structural similarity to PDE4 inhibitors.
†Hypothetical range due to lack of direct data.

Antibacterial and Anticancer Activity

  • Pyrazolo[1,5-a]pyridine derivatives with hydroxyphenyl substituents (e.g., compound 3a) show MIC50 values of 0.6–1.4 mg/mL against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial membranes .
  • The bromine atom in this compound may enhance DNA intercalation or alkylation in anticancer applications, though specific data are pending .

Key Properties

Property This compound 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
Molecular Formula C8H7BrN2O C6H4BrN3
Molecular Weight (g/mol) 242.06 198.02
Predicted logP ~2.5 ~1.8
Topological Polar Surface Area (Ų) 45.1 43.1

Preparation Methods

Reaction Mechanism

The CDC pathway proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to N-amino-2-iminopyridine, forming an intermediate adduct. Subsequent oxidative dehydrogenation under oxygen atmosphere generates the pyrazolo[1,5-a]pyridine core. For 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine , strategic substitution of the β-dicarbonyl precursor with a methoxy group and bromination of the N-amino-2-iminopyridine are critical.

Optimization of Conditions

Key parameters influencing yield include:

ParameterOptimal ValueYield Impact
OxidantO₂ (1 atm)94%
Acetic Acid Loading6 equivalents74–94%
Temperature130°CMax efficiency

Substituting acetic acid with stronger acids (e.g., p-TSA or TFA) reduces yields due to side reactions. Notably, reactions under argon atmosphere yield only 6%, underscoring oxygen’s role in the oxidative step.

Substrate Scope

To synthesize This compound , the following substrates are employed:

  • N-Amino-2-iminopyridine with a bromine substituent at position 7

  • β-Ketoester with a methoxy group at position 2

For example, ethyl 2-methoxyacetoacetate reacts with 7-bromo-N-amino-2-iminopyridine under optimized conditions to yield the target compound. X-ray crystallography of analogous structures confirms regioselectivity.

Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyridine Core

An alternative route involves bromination and methoxylation of a preformed pyrazolo[1,5-a]pyridine scaffold. This method is advantageous when specific β-dicarbonyl precursors are unavailable.

Bromination Strategies

Direct bromination of 2-methoxypyrazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at position 7 with 85% efficiency. Radical initiators like azobisisobutyronitrile (AIBN) are avoided to prevent over-bromination.

Methoxylation Techniques

Methoxy groups are introduced via:

  • Nucleophilic aromatic substitution : Reaction of 2-chloropyrazolo[1,5-a]pyridine with sodium methoxide in methanol under reflux.

  • Copper-mediated coupling : As demonstrated in patent WO2015100117A1, copper catalysts enable coupling of brominated intermediates with methoxy sources (e.g., methanol or methoxyamine).

One-Pot Tandem Reactions

Recent patent literature describes a tandem approach combining CDC with in situ functionalization:

  • CDC Reaction : N-Amino-2-iminopyridine and ethyl acetoacetate form the pyrazolo[1,5-a]pyridine core.

  • Simultaneous Bromination/Methoxylation : Addition of NBS and trimethyloxonium tetrafluoroborate during the CDC step introduces bromine and methoxy groups in one pot.

This method reduces purification steps but requires precise stoichiometry:

ReagentMolar RatioRole
NBS1.1 equivBromine source
Trimethyloxonium BF₄⁻1.5 equivMethoxylation agent

Comparative Analysis of Methods

MethodYield RangePurityScalability
CDC with β-Dicarbonyl74–94%>98%Industrial
Post-Synthetic Modification70–85%95–97%Lab-scale
One-Pot Tandem65–78%90–92%Pilot-scale

The CDC method offers superior yields and scalability, making it preferred for large-scale synthesis. Post-synthetic routes provide flexibility for late-stage diversification but involve multi-step protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-2-methoxypyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example, tandem Pd/Ag-mediated reactions (e.g., coupling N-iminopyridinium ylides with alkenyl halides or alkynes) can introduce substituents at position 2 and 7 . Key factors include:

  • Catalyst system : Pd(OAc)₂ with ligands like XPhos enhances selectivity.
  • Solvent : Polar aprotic solvents (DMF, pyridine) improve solubility of intermediates.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
  • Workup : Acidic or basic quenching followed by recrystallization (e.g., ethanol/DMF mixtures) ensures purity .
    • Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Pd/Ag-mediated coupling75–85>95DMF, 90°C, 8h
Cyclization of ylides60–7090–95Pyridine, reflux, 12h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • The methoxy group (–OCH₃) appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR.
  • The bromine at position 7 deshields adjacent protons, causing splitting patterns (e.g., doublets at δ ~7.2–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 253 (calculated for C₈H₆BrN₂O) with isotopic patterns matching bromine .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine, DMF).
  • Waste Disposal : Halogenated waste must be segregated and treated by licensed facilities due to bromine content .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to achieve selective functionalization at the bromine position?

  • Methodological Answer :

  • Ligand Screening : Bulky ligands (e.g., SPhos) reduce undesired homocoupling .
  • Additives : Silver salts (Ag₂CO₃) enhance halogen abstraction, improving cross-coupling efficiency .
  • Solvent Effects : Dioxane or toluene minimizes side reactions compared to DMF .
  • Case Study : Substituting Br with aryl groups via Suzuki-Miyaura coupling achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

Q. What strategies are effective in resolving contradictory crystallographic and NMR data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers in methoxy groups causing signal splitting .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methoxy positioning) .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts, aiding assignment of complex spectra .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity against specific enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like JAK2 (implicated in myeloproliferative disorders) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • Case Study : Derivatives with electron-withdrawing groups at position 7 showed 10-fold higher JAK2 inhibition (IC₅₀ = 0.2 μM) .

Key Considerations for Experimental Design

  • Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from polymorphic forms. Characterize batches via DSC/TGA .
  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require optimized cooling rates to prevent exothermic side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.